2-Phenylimidazo[1,2-a]pyrimidin-3-amine
Overview
Description
2-Phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound with the molecular formula C12H10N4. It is known for its unique structure, which combines an imidazo ring fused with a pyrimidine ring, and a phenyl group attached at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylimidazo[1,2-a]pyrimidin-3-amine typically involves the condensation of 2-aminopyrimidine with benzaldehyde under acidic conditions, followed by cyclization. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires heating to facilitate the formation of the imidazo ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the imidazo ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Br2, HNO3, various solvents like acetic acid or dichloromethane.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced imidazo derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes like cyclooxygenase-2 (COX-2).
Industry: The compound is utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This interaction is facilitated by hydrogen bonding and π-π stacking interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Phenylimidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
2-Phenylimidazo[1,2-a]pyrimidine: Lacks the amine group at the 3-position, affecting its reactivity and applications.
Uniqueness: 2-Phenylimidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of the amine group at the 3-position, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZDMGNAKIZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587702 | |
Record name | 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89185-48-8 | |
Record name | 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89185-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylimidazo[1,2-a]pyrimidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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